Cas no 10236-60-9 (2-(2,3-Dichlorophenyl)acetic acid)

2-(2,3-Dichlorophenyl)acetic acid is a chlorinated phenylacetic acid derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure features a dichlorophenyl moiety attached to an acetic acid group, making it a versatile building block for the preparation of more complex molecules. The compound is particularly valued for its role in medicinal chemistry, where it serves as a precursor in the synthesis of bioactive compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its high purity and stability under standard conditions ensure reliable performance in research and industrial applications. The presence of chlorine atoms enhances its reactivity, facilitating selective functionalization in synthetic pathways.
2-(2,3-Dichlorophenyl)acetic acid structure
10236-60-9 structure
Product Name:2-(2,3-Dichlorophenyl)acetic acid
CAS No:10236-60-9
MF:C8H6Cl2O2
MW:205.03804063797
MDL:MFCD01861393
CID:48473
PubChem ID:2734600
Update Time:2025-05-26

2-(2,3-Dichlorophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-Dichlorophenyl)acetic acid
    • 2,3-Dichlorophenylacetic acid
    • Aceticacid, (2,3-dichlorophenyl)- (6CI,8CI)
    • DTXSID80144936
    • AS-13419
    • 2,3-Dichlorobenzeneacetic acid
    • Benzeneacetic acid,?2,3-dichloro-?
    • YWMXEUIQZOQESD-UHFFFAOYSA-N
    • 2,3-dichlorophenylacetic acid, AldrichCPR
    • EN300-83816
    • (2,3-dichlorophenyl)acetic acid
    • A800567
    • MFCD01861393
    • CS-0089652
    • SY003596
    • Z982129970
    • AKOS011682894
    • D2931
    • 2,3-DichlorophenylaceticAcid
    • FT-0636659
    • YWMXEUIQZOQESD-UHFFFAOYSA-
    • SCHEMBL2547244
    • AC-3024
    • 10236-60-9
    • InChI=1/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
    • Benzeneacetic acid, 2,3-dichloro-
    • MDL: MFCD01861393
    • Inchi: 1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: YWMXEUIQZOQESD-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1CC(=O)O)Cl

Computed Properties

  • Exact Mass: 203.97400
  • Monoisotopic Mass: 203.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3A^2

Experimental Properties

  • Color/Form: White powder
  • Density: 1.456
  • Melting Point: 132.0 to 136.0 deg-C
  • Boiling Point: 328℃ at 760 mmHg
  • Flash Point: 152.1℃
  • PSA: 37.30000
  • LogP: 2.62050
  • Solubility: Not available

2-(2,3-Dichlorophenyl)acetic acid Security Information

2-(2,3-Dichlorophenyl)acetic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(2,3-Dichlorophenyl)acetic acid Production Method

2-(2,3-Dichlorophenyl)acetic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:10236-60-9)2,3-Dichlorophenylacetic acid
Order Number:sfd19062
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-(2,3-Dichlorophenyl)acetic acid

Professional Introduction to 2-(2,3-Dichlorophenyl)acetic Acid (CAS No. 10236-60-9)

2-(2,3-Dichlorophenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 10236-60-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a dichlorophenyl substituent attached to an acetic acid backbone, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The structural motif of 2-(2,3-Dichlorophenyl)acetic acid imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The dichlorophenyl group in 2-(2,3-Dichlorophenyl)acetic acid plays a pivotal role in modulating the compound's interactions with biological targets. The presence of two chlorine atoms at the ortho positions enhances lipophilicity and tunes electronic characteristics, which are critical for receptor binding affinity. This feature has been leveraged in the development of various pharmacophores targeting enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Recent studies have highlighted the compound's potential as an intermediate in synthesizing inhibitors of polyphenol-oxidase enzymes, which are implicated in oxidative stress-related pathologies.

In the context of modern drug discovery, 2-(2,3-Dichlorophenyl)acetic acid has been utilized as a building block in the synthesis of more complex molecules. Its acetic acid moiety provides a ready site for further functionalization via esterification, amidation, or carboxylation reactions, enabling the creation of derivatives with tailored biological activities. For instance, researchers have explored its use in generating nonsteroidal anti-inflammatory drug (NSAID) analogs by introducing additional polar or aromatic substituents that enhance binding to cyclooxygenase (COX) enzymes. The dichlorophenyl ring also serves as a scaffold for developing kinase inhibitors, particularly those targeting tyrosine kinases involved in signal transduction pathways relevant to oncology.

One of the most compelling aspects of 2-(2,3-Dichlorophenyl)acetic acid is its role in preclinical research as a tool compound for mechanistic studies. Its well-characterized structure allows researchers to dissect structural-activity relationships (SARs) with precision. By systematically modifying substituents on the dichlorophenyl ring or the acetic acid side chain, scientists can elucidate how specific atomic arrangements influence pharmacological outcomes. This approach has been instrumental in understanding how small-molecule modulators interact with proteins at an atomic level, providing insights that inform rational drug design strategies.

The pharmaceutical industry has also recognized the potential of 2-(2,3-Dichlorophenyl)acetic acid as a starting material for process optimization and scalability. Its relatively stable structure and compatibility with standard synthetic protocols make it an attractive candidate for industrial-scale production. Advances in green chemistry have further enhanced its appeal by enabling more sustainable synthetic routes that minimize waste and reduce energy consumption. These innovations align with global efforts to promote environmentally responsible pharmaceutical manufacturing.

Emerging research indicates that 2-(2,3-Dichlorophenyl)acetic acid may have applications beyond traditional pharmacology. Studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing novel antibiotics or antifungals. The ability to fine-tune their chemical properties allows for the creation of agents with broad-spectrum activity against resistant strains of pathogens. This dual functionality—pharmaceutical relevance and antimicrobial potential—positions 2-(2,3-Dichlorophenyl)acetic acid as a multifaceted compound with broad therapeutic implications.

The synthesis of 2-(2,3-Dichlorophenyl)acetic acid itself is a testament to the ingenuity of organic chemists. Traditional methods involve chlorination followed by acetylation or carboxylation reactions to introduce the necessary functional groups. However, modern techniques such as transition-metal-catalyzed cross-coupling reactions offer more efficient pathways to achieve similar results with higher yields and fewer byproducts. These advancements underscore the dynamic nature of synthetic chemistry and its ability to adapt to evolving scientific needs.

Looking ahead, the future prospects for 2-(2,3-Dichlorophenyl)acetic acid appear promising as new methodologies and computational tools enhance drug discovery capabilities. Computational modeling can predict how modifications to its structure will affect biological activity, accelerating the identification of lead compounds for further optimization. Additionally, high-throughput screening technologies enable rapid testing of large libraries derived from this scaffold, increasing the likelihood of discovering novel therapeutics with improved efficacy and safety profiles.

In summary, 2-(2,3-Dichlorophenyl)acetic acid (CAS No. 10236-60-9) stands as a cornerstone in pharmaceutical chemistry due to its structural versatility and functional adaptability. Its role as an intermediate in drug development underscores its importance in addressing diverse therapeutic challenges across multiple disease areas. As research progresses and new methodologies emerge, 2-(2,3-Dichlorophenyl)acetic acid will continue to serve as a vital tool for innovation in medicinal chemistry and beyond.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:10236-60-9)2,3-Dichlorophenylacetic acid
sfd19062
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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